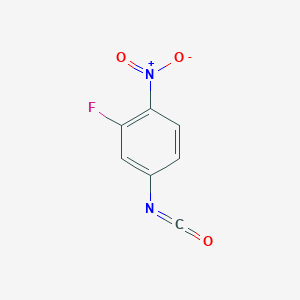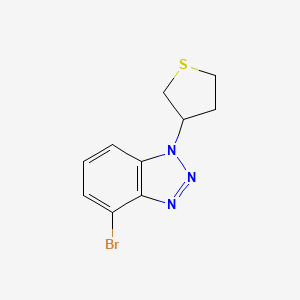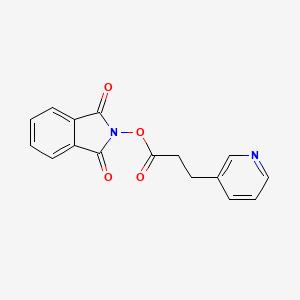![molecular formula C13H17NO3 B13536189 2-[4-(Morpholin-4-yl)phenyl]propanoic acid CAS No. 26586-58-3](/img/structure/B13536189.png)
2-[4-(Morpholin-4-yl)phenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Morpholin-4-yl)phenyl]propanoic acid is an organic compound characterized by the presence of a morpholine ring attached to a phenyl group, which is further connected to a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Morpholin-4-yl)phenyl]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromophenylacetic acid and morpholine.
Nucleophilic Substitution: The bromine atom on the 4-bromophenylacetic acid is substituted by the morpholine group through a nucleophilic substitution reaction. This reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).
Hydrolysis: The resulting intermediate is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors may be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Morpholin-4-yl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro, halogen, or other substituents on the phenyl ring.
Applications De Recherche Scientifique
2-[4-(Morpholin-4-yl)phenyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-[4-(Morpholin-4-yl)phenyl]propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The morpholine ring can enhance the compound’s ability to bind to these targets, potentially modulating their activity. This interaction can influence various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[4-(Piperidin-1-yl)phenyl]propanoic acid: Similar structure but with a piperidine ring instead of a morpholine ring.
2-[4-(Pyrrolidin-1-yl)phenyl]propanoic acid: Contains a pyrrolidine ring in place of the morpholine ring.
Uniqueness
2-[4-(Morpholin-4-yl)phenyl]propanoic acid is unique due to the presence of the morpholine ring, which can impart different physicochemical properties and biological activities compared to its analogs. The morpholine ring can enhance solubility and improve the compound’s ability to interact with specific biological targets, making it a valuable scaffold in drug design and development.
Propriétés
Numéro CAS |
26586-58-3 |
|---|---|
Formule moléculaire |
C13H17NO3 |
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
2-(4-morpholin-4-ylphenyl)propanoic acid |
InChI |
InChI=1S/C13H17NO3/c1-10(13(15)16)11-2-4-12(5-3-11)14-6-8-17-9-7-14/h2-5,10H,6-9H2,1H3,(H,15,16) |
Clé InChI |
CXXWXJPZIAMXET-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)N2CCOCC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-[(3-Bromo-2-pyridinyl)methyl]piperazine](/img/structure/B13536195.png)


